4-(Benzyloxy)-2-fluorobenzaldehyde
Overview
Description
4-(Benzyloxy)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group at the 4-position and a fluorine atom at the 2-position, along with an aldehyde functional group
Mechanism of Action
Target of Action
It is known that benzyloxy compounds can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The fluorine atom in the compound could potentially enhance the electrophilicity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Benzyloxy compounds can potentially influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-fluorobenzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the following steps:
Starting Material: 4-hydroxy-2-fluorobenzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(Benzyloxy)-2-fluorobenzoic acid.
Reduction: 4-(Benzyloxy)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of compounds with potential therapeutic effects.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
4-(Benzyloxy)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
Uniqueness
4-(Benzyloxy)-2-fluorobenzaldehyde is unique due to the combination of the benzyloxy group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the benzyloxy group increases its solubility and potential for further functionalization.
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUZBWXZUPORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478290 | |
Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504414-32-8 | |
Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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